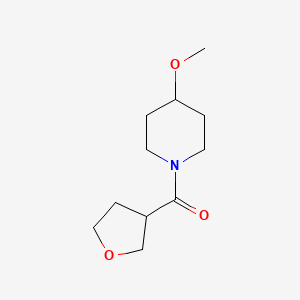
4-Methoxy-1-(oxolane-3-carbonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-1-(oxolane-3-carbonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-(oxolane-3-carbonyl)piperidine typically involves the reaction of piperidine with oxolane-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .
化学反应分析
Types of Reactions
4-Methoxy-1-(oxolane-3-carbonyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the methoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives of the piperidine ring.
Reduction: Alcohol derivatives of the piperidine ring.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
4-Methoxy-1-(oxolane-3-carbonyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the manufacturing of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 4-Methoxy-1-(oxolane-3-carbonyl)piperidine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Methoxy-1-(oxolane-3-carbonyl)piperidine
- 1-(Oxolane-3-carbonyl)piperidine
- 4-Methoxy-1-(oxolane-2-carbonyl)piperidine
Comparison
This compound is unique due to the presence of both a methoxy group and an oxolane-3-carbonyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the methoxy group can influence the compound’s solubility and reactivity, while the oxolane-3-carbonyl group can affect its binding affinity to molecular targets.
生物活性
4-Methoxy-1-(oxolane-3-carbonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a methoxy group and an oxolane-3-carbonyl moiety. This structural configuration is significant for its interaction with biological targets.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The piperidine moiety can engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to enzymes and receptors. The methoxy group may enhance lipophilicity, aiding in membrane permeability.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant antiproliferative effects on several cancer cell lines, including breast and ovarian cancer cells. The mechanism appears to involve the inhibition of cell proliferation pathways, possibly through modulation of signaling cascades associated with cell cycle regulation.
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. It has been tested against various inflammatory markers in vitro, demonstrating the ability to reduce levels of cytokines such as IL-6 and TNF-alpha.
Case Studies
- Anticancer Efficacy : A study conducted on the efficacy of this compound against breast cancer cells revealed that the compound induced apoptosis in MDA-MB-231 cells, with evidence suggesting that it activates caspase pathways involved in programmed cell death .
- Anti-inflammatory Activity : Another study investigated the compound's ability to inhibit COX enzymes, which play a critical role in inflammation. The results indicated a significant reduction in COX-2 activity, suggesting its potential as a therapeutic agent for inflammatory diseases .
属性
IUPAC Name |
(4-methoxypiperidin-1-yl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-14-10-2-5-12(6-3-10)11(13)9-4-7-15-8-9/h9-10H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWFXFPEVLCBOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2CCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













